HDAC2-IN-2

Description

Properties

IUPAC Name |

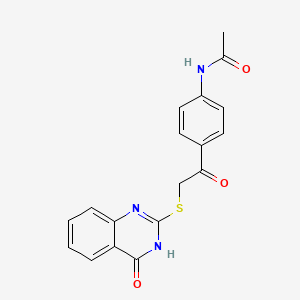

N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTRZBSDKHNHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of HDAC2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HDAC2-IN-2, a selective inhibitor of Histone Deacetylase 2 (HDAC2). This document details the scientific rationale behind its development, its chemical properties, a detailed synthesis protocol, and methods for its biological characterization.

Introduction to HDAC2 as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The HDAC family is divided into four classes, with HDAC2 belonging to Class I.

Aberrant HDAC2 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] In many cancers, HDAC2 is overexpressed and contributes to tumor progression by repressing tumor suppressor genes and promoting cell proliferation, survival, and angiogenesis.[2][3] Consequently, the development of selective HDAC2 inhibitors has emerged as a promising therapeutic strategy.

Discovery of this compound

This compound (also referred to as compound 124 in some literature) was identified as a potent and selective inhibitor of HDAC2. The discovery of this compound was likely guided by a pharmacophore model for HDAC inhibitors, which typically consists of a zinc-binding group (ZBG) to chelate the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. The chemical structure of this compound suggests a design aimed at achieving selectivity for HDAC2 over other HDAC isoforms.

The initial disclosure of this compound appears in the international patent application WO2015200619 A1, titled "Preparation of inhibitors of histone deacetylase," filed in 2015. This patent describes the synthesis and potential therapeutic applications of a series of compounds, including the one now known as this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | N-(4-(2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)phenyl)acetamide |

| Molecular Formula | C18H15N3O3S |

| Molecular Weight | 353.40 g/mol |

| CAS Number | 332169-78-5 |

| Appearance | Solid powder |

| SMILES | O=C1N=C(NC2=C1C=CC=C2)SCC(C3=CC=C(NC(C)=O)C=C3)=O |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized synthetic scheme, based on related quinazolinone derivatives, is outlined below. The specific reaction conditions and purification methods would be detailed in the originating patent literature.

Experimental Workflow for the Synthesis of this compound```dot

Caption: Inhibition of HDAC2 by this compound disrupts the PI3K/Akt/mTOR signaling pathway.

Intrinsic Apoptosis Pathway

HDAC2 can suppress the expression of pro-apoptotic proteins and enhance the expression of anti-apoptotic proteins. [3][4][5]By inhibiting HDAC2, the transcriptional repression of pro-apoptotic genes (e.g., those encoding BH3-only proteins) can be lifted, leading to the activation of the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

References

- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 2. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC2 attenuates TRAIL-induced apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

HDAC2-IN-2: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 2 (HDAC2) is a critical enzyme in epigenetic regulation, playing a pivotal role in the deacetylation of histone and non-histone proteins. Its dysregulation is implicated in numerous pathologies, including cancer and neurological disorders, making it a key target for therapeutic intervention. HDAC2-IN-2 (also known as compound 124) is a small molecule inhibitor of HDAC2. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, available quantitative data, and relevant experimental protocols for its characterization.

Introduction to HDAC2 and its Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC2 is a member of the Class I family of HDACs and is primarily localized in the nucleus. It forms multi-protein complexes with other transcriptional co-repressors to regulate gene expression, and its activity is crucial for cell cycle progression, proliferation, and differentiation.

Inhibition of HDAC2 is a promising therapeutic strategy. By blocking the enzymatic activity of HDAC2, inhibitors like this compound can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, apoptosis, and the inhibition of tumor growth.

This compound: An Inhibitor of HDAC2

This compound is a research compound identified as an inhibitor of HDAC2.

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| Alternative Name | Compound 124 |

| CAS Number | 332169-78-5 |

| Molecular Formula | C18H15N3O3S |

Quantitative Data

The available quantitative data for this compound indicates its affinity for HDAC2.

| Parameter | Value | Source |

| Dissociation Constant (Kd) | 0.1-1 μM | Commercial Supplier Data |

Note: This data is from commercial suppliers and has not been independently verified through peer-reviewed publications.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of the HDAC2 enzyme. By binding to the active site of HDAC2, it prevents the removal of acetyl groups from its substrates.

Histone Hyperacetylation and Gene Expression

The inhibition of HDAC2 by this compound leads to an increase in the acetylation of histones, particularly at lysine residues on the N-terminal tails of histone H3 and H4. This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin structure allows for the binding of transcription factors and the transcriptional machinery, leading to the expression of previously silenced genes.

Caption: Mechanism of this compound action on gene expression.

Cellular Outcomes

The altered gene expression profile resulting from HDAC2 inhibition can lead to several key cellular outcomes that are beneficial in a therapeutic context, particularly in oncology.

Caption: Cellular consequences of HDAC2 inhibition.

Experimental Protocols

While specific experimental protocols for this compound are not available in the public domain, the following are detailed methodologies for key experiments typically used to characterize HDAC inhibitors.

In Vitro HDAC2 Enzymatic Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a compound against purified HDAC2 enzyme.

Materials:

-

Recombinant human HDAC2 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 25 µL of recombinant HDAC2 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the signal by adding 100 µL of developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for in vitro HDAC2 enzymatic assay.

Western Blot Analysis of Histone Acetylation

This protocol is for assessing the effect of this compound on the acetylation levels of histones in cultured cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H4, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize protein bands using an imaging system.

-

Quantify band intensities and normalize the levels of acetylated histones to total histones and a loading control.

Cell Viability Assay (MTT or MTS Assay)

This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well clear-bottom plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of this compound or vehicle control.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for studying the biological roles of HDAC2 and for exploring the therapeutic potential of HDAC2 inhibition. While the publicly available data on this specific compound is limited, the provided information and general protocols offer a solid foundation for its investigation. Further studies are warranted to fully elucidate its selectivity profile, in vivo efficacy, and the precise signaling pathways it modulates. The continued exploration of selective HDAC2 inhibitors like this compound holds promise for the development of novel therapies for a range of diseases.

The Critical Role of HDAC2 in Gene Expression: A Technical Guide to Understanding its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase 2 (HDAC2) is a pivotal enzyme in the epigenetic regulation of gene expression, playing a crucial role in cell cycle progression, developmental events, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. As a member of the class I histone deacetylases, HDAC2 is a key component of large multiprotein complexes that remove acetyl groups from lysine (B10760008) residues on core histones.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[3][4] Understanding the function of HDAC2 and the consequences of its inhibition is paramount for the development of novel therapeutic strategies.

Mechanism of Action of HDAC2

HDAC2, primarily located in the nucleus, does not bind to DNA directly. Instead, it is recruited to specific gene promoters through its association with various transcription factors and co-repressor complexes such as Sin3, NuRD, and CoREST.[2][5][6] Within these complexes, HDAC2, often in a heterodimer with HDAC1, catalyzes the removal of acetyl groups from the N-terminal tails of histones H2A, H2B, H3, and H4.[1][2] This enzymatic activity neutralizes the positive charge of lysine residues, strengthening the electrostatic interaction between histones and the negatively charged DNA backbone. The resulting condensed chromatin state, known as heterochromatin, is generally associated with transcriptional silencing.[3][7]

Beyond histones, HDAC2 can also deacetylate non-histone proteins, including transcription factors like p53, STAT3, and SMAD7, thereby modulating their activity and stability.[2] This highlights the multifaceted role of HDAC2 in regulating cellular processes.

The Impact of HDAC2 Inhibition on Gene Expression

The inhibition of HDAC2, often through small molecule inhibitors, leads to a state of histone hyperacetylation. This "opening" of the chromatin structure, or euchromatin, facilitates the binding of transcriptional machinery and generally leads to the activation of gene expression.[8][9] However, the effects of HDAC inhibitors on gene expression are complex, with studies showing that they can lead to both the activation and repression of a similar number of genes.[5]

The primary outcomes of HDAC inhibition in a therapeutic context, particularly in cancer, include:

-

Induction of Tumor Suppressor Genes: HDAC inhibitors can de-repress the expression of critical tumor suppressor genes that have been silenced by aberrant HDAC activity in cancer cells.[9] A notable example is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1), which leads to cell cycle arrest.[3][9][10]

-

Modulation of Cell Cycle and Apoptosis: By altering the expression of genes involved in cell cycle control and programmed cell death, HDAC inhibitors can halt cancer cell proliferation and induce apoptosis.[3] For instance, inhibition of HDAC2 has been shown to cause survivin downregulation through the activation of p53.[11]

-

Enhanced DNA Vulnerability: Inhibition of HDAC2 can lead to a more open chromatin state, making the DNA more accessible to DNA-damaging agents used in chemotherapy.[7] This provides a rationale for combination therapies.

Quantitative Data on Gene Expression Changes Following HDAC Inhibition

The following table summarizes representative quantitative data on the effects of HDAC inhibitors on the expression of key genes, as reported in the literature. It is important to note that the specific fold-changes can vary depending on the cell line, the specific inhibitor used, and the experimental conditions.

| Gene | Cell Line(s) | HDAC Inhibitor(s) | Change in Expression | Reference |

| p21 | T24, MDA | Suberoylanilide hydroxamic acid (SAHA), Trichostatin A (TSA), MS-27-275 | 2-5 fold increase | [9] |

| SMC1, SMC2, SMC3, SMC5, HP1 | T47D | Valproic acid (VPA) or siRNA depletion of HDAC2 | Downregulation | [7] |

| HDAC2 | HCT116 p53+/+ | Doxorubicin (Dox), Valproic acid (VPA) | Significant decrease (P<0.001) | [12] |

| HDAC2 | HT-29 | Doxorubicin/Valproic acid (Dox/VPA) | Significant increase (P<0.001) | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the effects of HDAC inhibitors on gene expression.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This technique is used to determine the association of specific proteins, such as HDAC2 or acetylated histones, with specific genomic regions.

-

Cell Treatment and Crosslinking: Treat cells with the HDAC inhibitor or vehicle control. Crosslink proteins to DNA using formaldehyde (B43269).

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-HDAC2 or anti-acetyl-H3). Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.

-

qPCR Analysis: Use quantitative PCR with primers specific to the gene promoter of interest to quantify the amount of precipitated DNA.

Western Blotting

This method is used to detect and quantify changes in the levels of specific proteins, such as HDAC2 or acetylated histones, following treatment with an inhibitor.

-

Cell Lysis: Treat cells with the HDAC inhibitor and then lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in HDAC2 function and its study is essential for a comprehensive understanding.

Caption: Mechanism of HDAC2-mediated transcriptional repression.

Caption: General signaling pathway of an HDAC inhibitor.

Caption: Experimental workflow for ChIP-Sequencing.

Conclusion

HDAC2 is a central figure in the epigenetic landscape, wielding significant control over gene expression. Its inhibition has emerged as a promising therapeutic avenue, particularly in oncology. A thorough understanding of its mechanism of action, the downstream consequences of its inhibition on gene expression, and the robust experimental methodologies to study these effects are essential for the continued development of targeted and effective therapies. While the specific inhibitor "this compound" was not detailed in the available literature, the principles outlined in this guide for general HDAC2 and class I HDAC inhibitors provide a strong foundation for investigating any novel inhibitor of this critical enzyme.

References

- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. HDAC2 histone deacetylase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on HDAC2 Inhibition and Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Histone Deacetylase 2 (HDAC2) in chromatin remodeling and the utility of selective HDAC2 inhibitors in research and therapeutic development. We will focus on the mechanism of action, relevant signaling pathways, and detailed experimental protocols, using the potent and highly selective inhibitor, Santacruzamate A (CAY10683), as a primary example.

The Central Role of HDAC2 in Chromatin Dynamics and Gene Regulation

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3][4] HDAC2, a member of the Class I HDAC family, is a key player in this process.[5]

HDAC2 is primarily located in the nucleus and often exists in multi-protein complexes, such as the Sin3, NuRD, and CoREST complexes, which are recruited to specific gene promoters by transcription factors.[5] By deacetylating histones H3 and H4, HDAC2 increases the positive charge of histone tails, strengthening their interaction with negatively charged DNA and leading to chromatin compaction and gene silencing.[4][5] Dysregulation of HDAC2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[6][7]

Santacruzamate A: A Potent and Selective HDAC2 Inhibitor

To study the specific functions of HDAC2, highly selective inhibitors are invaluable tools. Santacruzamate A (CAY10683) is a marine natural product that has been identified as a potent and exceptionally selective inhibitor of HDAC2.[4][8][9]

Physicochemical Properties of Santacruzamate A

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [8] |

| Molecular Weight | 278.35 g/mol | [8] |

| CAS Number | 1477949-42-0 | [8] |

| Appearance | Lyophilized powder | [10] |

| Solubility | Soluble in DMSO | [8] |

In Vitro Activity and Selectivity

Santacruzamate A exhibits picomolar potency against HDAC2 and remarkable selectivity over other HDAC isoforms.[4][8]

| Target | IC₅₀ | Selectivity vs. HDAC2 | Reference |

| HDAC2 | 112 - 119 pM | - | [4][8] |

| HDAC4 | >1 µM | >8500-fold | [4][8] |

| HDAC6 | 433 nM | >3500-fold | [4][8] |

| HDAC1 | Not specified | Not specified | |

| HDAC3 | Not specified | Not specified | |

| HDAC5 | Not specified | Not specified | |

| HDAC7 | Not specified | Not specified | |

| HDAC8 | Not specified | Not specified | |

| HDAC9 | Not specified | Not specified | |

| HDAC10 | Not specified | Not specified | |

| HDAC11 | Not specified | Not specified |

Cellular Activity

Santacruzamate A has demonstrated antiproliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ | Reference |

| HCT116 | Colon Carcinoma | 29.4 µM | [4][9] |

| HuT-78 | Cutaneous T-cell Lymphoma | 1.4 µM | [4][9] |

| Human Dermal Fibroblasts | Normal | >100 µM | [9] |

Signaling Pathways Modulated by HDAC2 Inhibition

The inhibition of HDAC2 can impact a multitude of cellular signaling pathways, primarily through the alteration of gene expression and the acetylation status of non-histone proteins.

Chromatin Remodeling and Transcriptional Activation

The primary mechanism of action of HDAC2 inhibitors is the induction of histone hyperacetylation. This leads to a more relaxed chromatin structure, allowing transcription factors to access DNA and activate the expression of previously silenced genes, including tumor suppressor genes.[3]

NF-κB Signaling Pathway

HDACs are known to regulate the NF-κB signaling pathway, which is crucial in inflammation and cell survival. Some studies suggest that HDAC inhibitors can suppress the activation of NF-κB, leading to anti-inflammatory and pro-apoptotic effects.[11][12] The precise impact of selective HDAC2 inhibition on this pathway warrants further investigation.

References

- 1. Deacetylation of Histones and Non-histone Proteins in Inflammatory Diseases and Cancer Therapeutic Potential of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Santacruzamate A, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 6. Marine Cytotoxin Santacruzamate A Derivatives as Potent HDAC1-3 Inhibitors and Their Synergistic Anti-Leukemia Effects with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription-dependent association of HDAC2 with active chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. selleckchem.com [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

HDAC2-IN-2: A Technical Overview of its Impact on Core Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone Deacetylase 2 (HDAC2) is a critical epigenetic modulator belonging to the Class I HDAC family. It plays a pivotal role in regulating gene expression by catalyzing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This deacetylation generally leads to a more compact chromatin structure, resulting in transcriptional repression.[3][4] HDAC2 does not act in isolation but as a core component of several large multiprotein co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylase), and CoREST.[2][5][6] Due to its significant role in governing fundamental cellular processes, HDAC2 has emerged as a major therapeutic target in various diseases, particularly in cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][7] This document provides a technical guide on the biological pathways affected by HDAC2-IN-2, a representative selective inhibitor of HDAC2, summarizing its impact on cellular signaling, presenting relevant quantitative data, and detailing associated experimental methodologies.

Core Biological Processes and Signaling Pathways Modulated by HDAC2 Inhibition

Inhibition of HDAC2 by agents such as this compound can de-repress the transcription of key genes, leading to significant downstream effects on cellular function. The primary pathways affected are detailed below.

Cell Cycle Regulation and Apoptosis

HDAC2 is a crucial regulator of genes that control cell cycle progression and programmed cell death.[5][6] Its inhibition leads to transcriptional activation of tumor suppressor genes.

-

p53 Pathway: HDAC2 can deacetylate the tumor suppressor protein p53. Inhibition of HDAC2 leads to hyperacetylation of p53, which enhances its stability and transcriptional activity.[4][8] This promotes the expression of downstream targets that induce cell cycle arrest and apoptosis.[4][8]

-

p21 (CDKN1A) Upregulation: A key target of p53, the cyclin-dependent kinase (CDK) inhibitor p21, is often silenced by HDAC2-containing complexes in cancer cells.[4][5] this compound treatment removes this repressive mark, leading to robust p21 expression, which in turn inhibits CDK activity, causing a G1-phase cell cycle arrest.[4]

// Invisible edge to enforce correct arrow direction for inhibition edge[style=invis]; "p53_deacetyl" -> "p53_acetyl"; } tcaption { label = "Figure 1: p53 pathway activation by this compound."; fontsize = 10; fontname = "Arial"; } end_dot

Figure 1: p53 pathway activation by this compound.

Cancer-Associated Signaling Pathways

HDAC2 is frequently overexpressed in various cancers, where it represses tumor suppressor genes and supports oncogenic signaling.[4][7][9]

-

NF-κB Pathway: HDAC2 can deacetylate the p65 subunit of NF-κB, modulating its activity. In certain contexts, HDAC2 inhibition can augment NF-κB signaling, which has implications for inflammation and immune responses.[5][6] Conversely, in some cancers, HDAC2 supports NF-κB-mediated pro-survival signals.[9]

-

AKT/mTOR Pathway: Studies in hepatocellular carcinoma have revealed a positive feedback loop where HDAC2 expression is regulated by mTORC1/NF-κB signaling, and elevated HDAC2, in turn, sustains AKT activation.[9] Inhibition with this compound can disrupt this oncogenic loop.[9]

-

Wnt Signaling: In colorectal cancer, HDAC2 expression is linked to the β-catenin-TCF signaling pathway.[5] HDAC1 and HDAC2 have also been shown to be essential for canonical Wnt signaling during development.[8]

Figure 2: Interplay of HDAC2 with key oncogenic pathways.

Neuronal Function and Synaptic Plasticity

In the central nervous system, HDAC2 acts as a negative regulator of learning and memory.[5] It functions as a repressor of genes associated with synaptic plasticity.[5] Consequently, inhibition of HDAC2 is being explored as a therapeutic strategy for cognitive disorders, including Alzheimer's disease.[1]

Quantitative Data Summary

The inhibitory activity of compounds against HDAC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). While data for the specific entity "this compound" is proprietary, the table below presents IC50 values for well-characterized, broad-spectrum HDAC inhibitors against HDAC2 for comparative purposes.

| Compound | Target(s) | HDAC2 IC50 (nM) | Assay Type |

| Trichostatin A | Class I/II HDACs | 8.41 | Fluorogenic |

| SAHA (Vorinostat) | Class I/II HDACs | 20.3 | Fluorogenic |

| Panobinostat | Pan-HDAC | 4.53 | Fluorogenic |

| Data sourced from Reaction Biology Corporation's HDAC2 Assay Services.[10] |

Experimental Protocols

Evaluating the efficacy of an HDAC2 inhibitor like this compound involves specific biochemical and cell-based assays. Below is a representative protocol for a fluorogenic in vitro HDAC2 activity assay.

In Vitro Fluorogenic HDAC2 Activity Assay

This assay measures the enzymatic activity of purified recombinant HDAC2 by quantifying the deacetylation of a synthetic fluorogenic substrate.

Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue adjacent to a fluorophore, which is quenched. Upon deacetylation by HDAC2, a developer solution cleaves the peptide, releasing the fluorophore from its quencher and producing a fluorescent signal proportional to enzyme activity.[7]

Materials:

-

Purified recombinant human HDAC2 enzyme (BPS Bioscience, Cat# 50002 or similar).

-

Fluorogenic HDAC substrate (e.g., from p53 residues 379-382, RHKKAc).[10]

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

HDAC Developer Solution (containing a protease like trypsin).

-

This compound and control inhibitors (e.g., SAHA).

-

Black, flat-bottom 96- or 384-well microplates.

-

Fluorescence microplate reader (Ex: 350-380 nm, Em: 440-460 nm).[7]

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations. Include a "no inhibitor" positive control and a "no enzyme" background control.

-

Enzyme Reaction:

-

Add 5 µL of the diluted inhibitor or control to the wells of the microplate.

-

Add 20 µL of diluted HDAC2 enzyme to all wells except the "no enzyme" control.

-

Add 20 µL of HDAC Assay Buffer to the "no enzyme" control wells.

-

Incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

-

Substrate Addition:

-

Add 5 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

-

Signal Development:

-

Add 50 µL of HDAC Developer solution to each well.

-

Incubate at room temperature for 15-20 minutes.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence ("no enzyme" control) from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 3: Workflow for a fluorogenic HDAC2 activity assay.

References

- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. reactionbiology.com [reactionbiology.com]

Unveiling the Target Profile of HDAC2-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator implicated in a variety of cellular processes, including gene transcription, cell cycle progression, and DNA repair. Its dysregulation has been linked to various diseases, notably cancer and neurological disorders. As a result, the development of selective HDAC2 inhibitors is of significant interest for therapeutic intervention. This technical guide provides a detailed analysis of the target specificity and selectivity of HDAC2-IN-2 (also known as compound 124), a known inhibitor of HDAC2. This document summarizes the available quantitative data, outlines relevant experimental protocols for assessing inhibitor selectivity, and provides visual representations of key concepts and workflows.

Target Specificity of this compound

This compound has been identified as an inhibitor of Histone Deacetylase 2. The primary quantitative measure of its binding affinity reported in the public domain is its dissociation constant (Kd).

Quantitative Data

The following table summarizes the known binding affinity of this compound for its primary target.

| Compound | Target | Method of Measurement | Reported Value (Kd) |

| This compound | HDAC2 | Not Specified | 0.1-1 µM |

Note: Based on extensive searches of publicly available scientific literature and databases, a comprehensive selectivity profile of this compound against other HDAC isoforms (Class I, IIa, IIb, and IV) and other potential off-targets is not available. The lack of this quantitative data (e.g., IC50 or Ki values against a panel of HDACs) prevents a thorough assessment of its selectivity.

Experimental Protocols for Determining HDAC Inhibitor Specificity and Selectivity

To ascertain the specificity and selectivity of an HDAC inhibitor like this compound, a series of biochemical and cell-based assays are typically employed. The following are detailed methodologies for key experiments.

Biochemical Assays for HDAC Activity and Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on purified HDAC enzymes. Fluorogenic assays are a common and sensitive method.

a. Fluorogenic HDAC Activity Assay

-

Principle: This assay utilizes a substrate consisting of an acetylated lysine (B10760008) residue linked to a fluorophore. Upon deacetylation by an HDAC enzyme, a developer solution is added that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.

-

Materials:

-

Purified recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)

-

Test compound (this compound) at various concentrations

-

96-well or 384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the purified HDAC enzyme, and the test compound dilutions. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assays for Target Engagement and Selectivity

Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

a. Western Blot Analysis of Histone Acetylation

-

Principle: This method assesses the functional consequence of HDAC inhibition by measuring the acetylation levels of histone proteins, which are direct substrates of HDACs. Increased acetylation of specific histone lysine residues (e.g., H3K9ac, H4K12ac) indicates HDAC inhibition.

-

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative increase in histone acetylation.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of HDAC2 inhibitors.

The Impact of HDAC2-IN-2 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator implicated in the proliferation of various cancer cells. Its inhibition presents a promising therapeutic strategy for cancer treatment. This technical guide provides an in-depth overview of the effects of HDAC2-IN-2, a selective HDAC2 inhibitor, on cell cycle progression. We will explore the underlying signaling pathways, present hypothetical quantitative data, and provide detailed experimental protocols for the assessment of its cellular effects.

Core Mechanism of Action: Induction of G1 Cell Cycle Arrest

HDAC2 plays a pivotal role in transcriptional regulation, cell cycle progression, and developmental events.[1] The inhibition of HDAC2 by this compound is anticipated to induce cell cycle arrest, primarily at the G1/S checkpoint. This arrest is mediated through the upregulation of cyclin-dependent kinase inhibitors (CKIs), most notably p21WAF1/CIP1.[2][3]

HDAC2 typically forms complexes that deacetylate histones, leading to a condensed chromatin structure that represses the transcription of certain genes, including the gene encoding p21. By inhibiting HDAC2, this compound promotes histone acetylation at the p21 promoter, leading to its transcriptional activation. The resulting increase in p21 protein levels inhibits the activity of Cyclin D1/CDK4/6 and Cyclin E/CDK2 complexes, which are essential for the transition from the G1 to the S phase of the cell cycle.[2][4] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping E2F transcription factors sequestered and inactive, which in turn halts cell cycle progression.[5]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound induced G1 cell cycle arrest.

Quantitative Analysis of Cell Cycle Distribution

The following tables represent hypothetical data illustrating the expected dose-dependent and time-course effects of this compound on the cell cycle distribution of a representative cancer cell line, as would be determined by flow cytometry.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48h Treatment)

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Vehicle) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| 0.1 | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |

| 0.5 | 68.4 ± 3.0 | 19.5 ± 1.3 | 12.1 ± 0.9 |

| 1.0 | 75.1 ± 2.8 | 14.2 ± 1.1 | 10.7 ± 0.8 |

| 5.0 | 82.5 ± 3.5 | 9.8 ± 0.9 | 7.7 ± 0.6 |

Table 2: Time-Course Effect of 1.0 µM this compound on Cell Cycle Distribution

| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| 12 | 58.3 ± 2.4 | 29.7 ± 1.7 | 12.0 ± 1.0 |

| 24 | 69.8 ± 3.1 | 20.1 ± 1.4 | 10.1 ± 0.8 |

| 48 | 75.1 ± 2.8 | 14.2 ± 1.1 | 10.7 ± 0.8 |

| 72 | 78.6 ± 3.3 | 12.5 ± 1.0 | 8.9 ± 0.7 |

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Culture a selected cancer cell line in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[6]

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate cell cycle analysis software.[7]

Experimental Workflow Diagram

References

- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Therapeutic Promise of HDAC2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

HDAC2-IN-2, also identified as compound 124, is a selective inhibitor of Histone Deacetylase 2 (HDAC2), an enzyme implicated in a variety of pathological conditions, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its therapeutic potential, mechanism of action, and key experimental findings. The information is intended to serve as a resource for researchers and drug development professionals interested in the exploration of this compound for therapeutic applications.

Biochemical Profile

This compound has been characterized as a potent inhibitor of HDAC2 with a dissociation constant (Kd) in the range of 0.1 to 1 μM. This selective inhibition of a specific HDAC isoform suggests the potential for a more targeted therapeutic effect with a potentially reduced side-effect profile compared to pan-HDAC inhibitors.

Preclinical Investigations in Alzheimer's Disease

A key study by Sharma et al. (2019) investigated the therapeutic potential of this compound in the context of Alzheimer's disease, a neurodegenerative disorder characterized by cognitive decline. The study explored the compound's effects on key pathological markers and its ability to rescue cognitive deficits in a preclinical model.

In Vitro Findings

The initial in vitro evaluation of this compound focused on its interaction with acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its potential neurotoxicity.

-

Interaction with Acetylcholinesterase (AChE): Molecular modeling studies indicated a favorable interaction between this compound and the peripheral anionic site (PAS) of AChE. This interaction is significant as the PAS is implicated in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.

-

Neurotoxicity Assessment: The compound was evaluated for its neurotoxic effects in the human neuroblastoma cell line, SH-SY5Y. Encouragingly, this compound did not exhibit any detectable neurotoxicity in these cells, suggesting a favorable preliminary safety profile.[1][2][3]

In Vivo Efficacy in a Model of Cognitive Impairment

To assess its potential to ameliorate cognitive deficits, this compound was tested in a scopolamine-induced cognitive impairment mouse model. Scopolamine (B1681570) is a muscarinic antagonist that induces transient memory deficits, mimicking aspects of Alzheimer's disease.

-

Elevated Plus Maze (EPM): In the Elevated Plus Maze test, which assesses learning and memory, treatment with this compound was found to ameliorate the cognitive impairment induced by scopolamine.

-

Y-Maze Test: Similarly, in the Y-maze test, another behavioral assay for assessing spatial working memory, this compound demonstrated the ability to reverse the cognitive deficits caused by scopolamine.[2][3]

Table 1: Summary of Preclinical Data for this compound in Alzheimer's Disease Models

| Experiment Type | Model System | Key Finding | Reference |

| Molecular Docking | In silico | Good interaction with the peripheral anionic site (PAS) of AChE. | Sharma et al., 2019 |

| Neurotoxicity Assay | SH-SY5Y neuroblastoma cells | No detectable neurotoxicity. | [1][2][3] |

| Behavioral Assay | Scopolamine-induced cognitive impairment in mice (Elevated Plus Maze) | Ameliorated cognitive impairment. | [2][3] |

| Behavioral Assay | Scopolamine-induced cognitive impairment in mice (Y-Maze) | Ameliorated cognitive impairment. | [2][3] |

Potential Applications in Oncology

While detailed studies are limited, this compound has also been investigated in the context of cancer, specifically glioblastoma and medullary thyroid carcinoma.

Glioblastoma Research

In the field of glioblastoma research, this compound has been utilized as a reference compound in a structural optimization study aimed at developing novel inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[1][4][5][6] This suggests its potential as a scaffold for the design of new anti-cancer agents targeting hypoxia, a common feature of solid tumors.

Medullary Thyroid Carcinoma

Preliminary findings suggest that this compound can inhibit cell migration and invasion of the medullary thyroid carcinoma TT cell line. Furthermore, in a tumor xenograft model, treatment with the compound reportedly led to an apoptotic phenotype in the cancer cells. However, the primary research article detailing these findings and providing quantitative data could not be retrieved in the current search.

Experimental Protocols

Due to the limited availability of published primary research, detailed experimental protocols for the studies involving this compound are not fully accessible. The following are generalized methodologies based on the available information.

In Vitro Neurotoxicity Assay (SH-SY5Y cells)

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The results are expressed as a percentage of viable cells compared to a vehicle-treated control group.

Scopolamine-Induced Cognitive Impairment Model in Mice

-

Animals: Male Swiss albino mice are typically used for this model.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Drug Administration: Mice are divided into different groups: a control group, a scopolamine-treated group, and groups treated with scopolamine and various doses of this compound. This compound is typically administered orally or via intraperitoneal injection prior to the scopolamine challenge.

-

Behavioral Testing:

-

Elevated Plus Maze: Thirty to sixty minutes after the final drug administration, the transfer latency on the elevated plus maze is recorded on consecutive days to assess learning and memory.

-

Y-Maze: Spontaneous alternation behavior in a Y-maze is recorded to evaluate spatial working memory.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the performance of the different treatment groups.

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its known target, HDAC2, and its observed effects, a hypothetical mechanism of action can be proposed.

dot

Caption: Proposed mechanism of action for this compound.

dot

Caption: Experimental workflow for evaluating this compound in Alzheimer's disease models.

Future Directions

The currently available data on this compound, while promising, is still in its nascent stages. To fully realize its therapeutic potential, further in-depth research is required. Key areas for future investigation include:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship in vivo.

-

Elucidation of Downstream Signaling Pathways: To identify the specific genes and signaling cascades that are modulated by this compound-mediated HDAC2 inhibition.

-

Evaluation in a Wider Range of Disease Models: To explore its efficacy in other neurodegenerative diseases and various cancer types.

-

Long-term Toxicity Studies: To assess the safety profile of the compound with chronic administration.

This compound is a selective HDAC2 inhibitor that has demonstrated promising preclinical activity, particularly in models of Alzheimer's disease. Its ability to ameliorate cognitive deficits without apparent neurotoxicity warrants further investigation. While its role in oncology is less defined, it holds potential as a scaffold for the development of novel anti-cancer agents. The successful translation of this compound from a promising preclinical candidate to a clinically viable therapeutic will depend on rigorous and comprehensive further research.

References

- 1. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]

- 3. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Role of HDAC2-IN-2 in Neurodegenerative Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 2 (HDAC2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases. As a key epigenetic regulator, HDAC2 is predominantly localized in the nucleus and plays a crucial role in the deacetylation of lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. In several neurodegenerative conditions, including Alzheimer's disease, the expression and activity of HDAC2 are often dysregulated, contributing to synaptic dysfunction and cognitive decline. Inhibition of HDAC2 is therefore being actively investigated as a promising strategy to restore synaptic plasticity and ameliorate disease-related pathology. This technical guide focuses on a specific inhibitor, HDAC2-IN-2, also identified as compound 124, and summarizes the available information regarding its potential application in neurodegenerative disease models.

This compound: A Selective Inhibitor

This compound is a small molecule inhibitor of HDAC2. Commercially available information indicates its utility as a research tool for investigating the biological functions of HDAC2.

Quantitative Data

At present, detailed quantitative data from preclinical studies of this compound in neurodegenerative disease models is not publicly available in peer-reviewed literature. The primary available data point is its binding affinity for HDAC2.

| Compound | Target | Binding Affinity (Kd) | CAS Number | Molecular Formula |

| This compound (compound 124) | HDAC2 | 0.1-1 µM[1][2][3][4] | 332169-78-5 | C18H15N3O3S |

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action for HDAC2 inhibitors lies in their ability to block the enzymatic activity of HDAC2. This inhibition leads to an increase in histone acetylation (hyperacetylation), which in turn relaxes the chromatin structure, making it more accessible to transcription factors. This can lead to the re-expression of genes that are crucial for synaptic plasticity, learning, and memory, and which are often silenced in neurodegenerative diseases.

While the specific signaling pathways modulated by this compound in the context of neurodegeneration have not been detailed in published studies, the general pathways affected by HDAC2 inhibition are understood.

References

The Role of Citarinostat (HDAC2-IN-2) in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. HDAC2, a Class I HDAC, is particularly implicated in promoting cancer cell proliferation, survival, and differentiation. Citarinostat, also known as ACY-241 and HDAC-IN-2, is an orally available histone deacetylase inhibitor. While it selectively inhibits HDAC6 at lower concentrations, at higher exposures, it also demonstrates inhibitory activity against Class I HDACs, including HDAC2.[1][2] This dual activity provides a multi-faceted approach to combating cancer cell proliferation by affecting both epigenetic regulation and microtubule dynamics. This technical guide provides an in-depth overview of the role of Citarinostat in cancer cell proliferation, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action

Citarinostat exerts its anti-proliferative effects through the inhibition of histone deacetylases. By blocking the activity of HDACs, Citarinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin structure.[3][4] This chromatin remodeling alters gene expression, leading to the transcription of tumor suppressor genes and the repression of oncogenes, which in turn inhibits tumor cell division and induces apoptosis.[3][4][5]

Specifically, the inhibition of HDAC2 by Citarinostat can restore the function of tumor suppressors like p53, leading to cell cycle arrest and apoptosis.[6] While Citarinostat is highly selective for HDAC6, its inhibitory action on HDAC2 at higher concentrations contributes to its anti-cancer efficacy.[1][7] The inhibition of HDAC6, a cytoplasmic enzyme, primarily leads to the hyperacetylation of α-tubulin, affecting microtubule stability and function, which can disrupt mitosis and induce cell death.[7][8] The combined inhibition of nuclear HDAC2 and cytoplasmic HDAC6 by Citarinostat offers a synergistic approach to disrupting cancer cell proliferation.

Quantitative Data on the Efficacy of Citarinostat (HDAC2-IN-2)

The anti-proliferative activity of Citarinostat has been quantified across various cancer cell lines, both as a single agent and in combination with other chemotherapeutic agents. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: Inhibitory Activity of Citarinostat against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 35 |

| HDAC2 | 45 |

| HDAC3 | 46 |

| HDAC6 | 2.6 |

| HDAC8 | 137 |

Data sourced from cell-free assays.[1][2]

Table 2: Anti-proliferative Activity of Citarinostat in Cancer Cell Lines

| Cell Line | Cancer Type | Single Agent Viability IC50 (µM) |

| A2780 | Ovarian Cancer | 4.6 - 6.1 |

| TOV-21G | Ovarian Cancer | 4.6 - 6.1 |

| MDA-MD-231 | Breast Cancer | 4.6 - 6.1 |

| MOLM-13 | Acute Myeloid Leukemia | Not specified, but shows anti-proliferative activity |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.72 |

Treatment duration for MOLT-4 cells was 72 hours.[1][7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Citarinostat (this compound) in Cancer Cells

Caption: Workflow for determining the IC50 of Citarinostat on cancer cell viability.

Detailed Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Citarinostat on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Citarinostat (this compound)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of Citarinostat in complete culture medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the Citarinostat dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only as a blank.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2. 5[1]. Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other wells.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the Citarinostat concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Protein Acetylation

Objective: To assess the effect of Citarinostat on the acetylation of its target proteins, such as α-tubulin (HDAC6 target) and histone H3 (Class I HDAC target).

Materials:

-

Cancer cell line

-

Citarinostat

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Citarinostat (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). 2[1][7]. Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts to determine the fold change in acetylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Citarinostat on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line

-

Citarinostat

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Citarinostat at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by Citarinostat in cancer cells.

Materials:

-

Cancer cell line

-

Citarinostat

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Citarinostat at desired concentrations for a specific duration.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are considered live cells.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Conclusion

Citarinostat (this compound) is a potent inhibitor of HDAC6 with additional activity against Class I HDACs, including HDAC2, at higher concentrations. This dual inhibitory profile enables it to effectively suppress cancer cell proliferation through multiple mechanisms, including the alteration of gene expression via histone acetylation and the disruption of microtubule function through α-tubulin hyperacetylation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the anti-cancer properties of Citarinostat and other HDAC inhibitors. Further exploration of its synergistic effects with other therapeutic agents and its precise impact on various signaling pathways will continue to be a valuable area of cancer research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. medkoo.com [medkoo.com]

- 5. Citarinostat | C24H26ClN5O3 | CID 53340426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rarecancernews.com [rarecancernews.com]

Preliminary Toxicity Profile of HDAC2-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on the novel histone deacetylase 2 (HDAC2) inhibitor, HDAC2-IN-2, also identified in scientific literature as compound 3B or N1-(2,2'-bipyridin-6-yl)-N8-hydroxyoctanediamide. This document is intended to serve as a core resource for researchers and professionals in the field of drug development, offering a detailed summary of available toxicity data, experimental methodologies, and relevant biological pathways.

Executive Summary

Preliminary in vivo studies on this compound, a novel hydroxamic acid-based HDAC2 inhibitor, have been conducted to assess its acute oral toxicity. The research, primarily based on the study by Pai and colleagues, indicates a favorable acute toxicity profile, with a Lethal Dose 50 (LD50) exceeding 2000 mg/kg in female BALB/c mice.[1][2] While no mortality was observed even at high doses, moderate toxic effects and alterations in biochemical markers were noted at the 2000 mg/kg dose level.[1][2] These findings suggest the therapeutic potential of this compound, while also highlighting the need for further dose-response studies and chronic toxicity assessments to establish a comprehensive safety profile for clinical development.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the acute oral toxicity study of this compound.

Table 1: Acute Oral Toxicity of this compound in Female BALB/c Mice

| Parameter | Value | Reference |

| LD50 | > 2000 mg/kg | [1][2] |

| GHS Category | Category 5 (Lowest Toxicity) | |

| Observation Period | 14 days | [3] |

| Mortality | No mortality observed at 300 mg/kg and 2000 mg/kg | [1][2] |

Table 2: Summary of Biochemical and Histopathological Findings

| Dosage | Observations | Reference |

| 300 mg/kg b.w. | No significant changes in food consumption, body weight, or biochemical markers compared to the control group. | [1] |

| 2000 mg/kg b.w. | - No significant changes in food consumption or body weight. - Variations observed in the levels of a few biochemical markers (specific markers and values not publicly detailed). - Histopathological examination revealed inflammatory infiltration and lesions in a few vital organs (specific organ details not publicly detailed). | [1][2] |

Experimental Protocols

The primary acute oral toxicity study of this compound was conducted following the OECD Guideline 423 (Acute Toxic Class Method).[1][2] This method is designed to classify substances based on their acute toxicity with the use of a minimal number of animals.

Animal Model and Housing

-

Species: BALB/c mice[1]

-

Sex: Female[1]

-

Housing: Animals were housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. They had free access to standard pellet diet and water.

Dosing and Administration

-

Route of Administration: Oral gavage[1]

-

Vehicle: Not specified in the available literature.

-

Dose Levels: 300 mg/kg and 2000 mg/kg body weight.[1]

-

Fasting: Animals were fasted overnight prior to dosing.[4]

Observations and Examinations

-